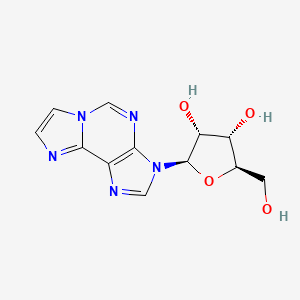

1,N6-Ethenoadenosine

描述

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPBXXZUPUBCAP-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959846 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39007-51-7 | |

| Record name | 1,N(6)-Ethenoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Etheno Adducts: A Journey from Discovery to DNA Damage and Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etheno-modified nucleosides, characterized by an additional heterocyclic ring, have a rich history that began with their chemical synthesis in the 1970s and evolved to their recognition as significant DNA lesions. Initially explored as fluorescent probes for biochemical studies, these adducts are now known to be formed endogenously through lipid peroxidation and exogenously from exposure to carcinogens such as vinyl chloride. Their pro-mutagenic nature implicates them in the etiology of cancer. This technical guide provides a comprehensive overview of the discovery, history, and biological significance of the primary etheno adducts: 1,N⁶-ethenoadenosine (εA), 3,N⁴-ethenocytidine (εC), and N²,3-ethenoguanine (εG). It includes a compilation of quantitative data on their formation, stability, and mutagenic potential, detailed experimental protocols for their synthesis and detection, and a depiction of the key DNA repair pathways that mitigate their harmful effects. This guide is intended to be a valuable resource for researchers in the fields of DNA damage and repair, toxicology, and drug development.

Discovery and History: From Fluorescent Probes to Endogenous DNA Damage

The story of etheno-modified nucleosides begins in the early 1970s with their chemical synthesis. Researchers discovered that reacting adenosine and cytidine with chloroacetaldehyde (CAA) resulted in the formation of fluorescent derivatives, which were named 1,N⁶-ethenoadenosine (εA) and 3,N⁴-ethenocytidine (εC), respectively.[1] These compounds, along with the subsequently synthesized N²,3-ethenoguanine (εG), were initially utilized as fluorescent analogs of nucleotides and cofactors to probe the structure and function of enzymes and nucleic acids.[2]

A significant breakthrough occurred with the discovery that these etheno adducts are not just laboratory creations but are also formed within living organisms.[2][3] Early studies with the industrial carcinogen vinyl chloride revealed that its metabolites can react with DNA and RNA to form these modified bases, linking them to mutagenesis and cancer.[2] Further research unveiled that etheno adducts are also generated endogenously through the process of lipid peroxidation, where reactive aldehydes produced from the breakdown of polyunsaturated fatty acids react with DNA bases.[4][5] This discovery established etheno adducts as markers of endogenous DNA damage resulting from oxidative stress and chronic inflammation.[4] The naturally occurring wyosine bases found in transfer RNA (tRNA) are also a form of etheno adduct, highlighting the evolutionary presence of these structures.[2]

Quantitative Data on Etheno-Modified Nucleosides

The biological impact of etheno adducts is largely determined by their chemical stability within the DNA helix and their propensity to cause errors during DNA replication. The following tables summarize key quantitative data for the most studied etheno-modified deoxynucleosides.

| Adduct | Formation Source | Typical Endogenous Levels (adducts per 10⁸ parent nucleosides) in Human Tissues |

| 1,N⁶-ethenodeoxyadenosine (εdA) | Vinyl chloride, Lipid peroxidation | <0.05 to 25[5] |

| 3,N⁴-ethenodeoxycytidine (εdC) | Vinyl chloride, Lipid peroxidation | 0.01 to 11[5] |

| N²,3-ethenodeoxyguanosine (εdG) | Vinyl chloride, Lipid peroxidation | Detectable, levels vary[5] |

| 1,N²-ethenodeoxyguanosine (1,N²-εdG) | Lipid peroxidation | Detectable, levels vary |

Table 1: Formation and Endogenous Levels of Etheno-DNA Adducts. Endogenous levels can vary significantly depending on factors such as diet, lifestyle, and disease state.[5]

| Adduct | Half-life in Rat Liver | Miscoding Preference | Resulting Mutation |

| 1,N⁶-ethenodeoxyadenosine (εdA) | - | Misincorporation of dGMP[6] | A→G transition |

| 3,N⁴-ethenodeoxycytidine (εdC) | - | Misincorporation of dAMP and dTMP[7][8] | C→T transition, C→A transversion |

| N²,3-ethenodeoxyguanosine (εdG) | ~30 days[2] | Misincorporation of dTMP | G→A transition |

| 1,N²-ethenodeoxyguanosine (1,N²-εdG) | - | - | - |

Table 2: Stability and Mutagenic Potential of Etheno-DNA Adducts. The miscoding potential of these adducts is a primary driver of their carcinogenicity.

Experimental Protocols

Synthesis of Etheno-Modified Nucleosides

The following protocol describes a general method for the synthesis of 1,N⁶-ethenoadenosine (εA) from adenosine using chloroacetaldehyde. Similar principles apply to the synthesis of other etheno nucleosides, with adjustments in pH and reaction conditions.

Materials:

-

Adenosine

-

Chloroacetaldehyde (CAA) solution (50% in water)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Deionized water

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)

-

UV lamp (254 nm)

-

Column chromatography supplies (e.g., silica gel)

Procedure:

-

Dissolve adenosine in deionized water to a final concentration of 10 mM.

-

Add an equal volume of 1 M sodium acetate buffer (pH 4.5) to the adenosine solution.

-

Add a 5-fold molar excess of chloroacetaldehyde solution to the reaction mixture.

-

Incubate the mixture at 37°C for 48-72 hours in the dark.

-

Monitor the reaction progress by TLC. Spot a small aliquot of the reaction mixture on a TLC plate and develop it using the appropriate solvent system. Visualize the spots under a UV lamp. The product, εA, will have a different Rf value than adenosine and will be highly fluorescent.

-

Once the reaction is complete, purify the εA from the reaction mixture using column chromatography on silica gel. Elute with a suitable solvent gradient to separate the product from unreacted starting material and byproducts.

-

Combine the fractions containing pure εA, evaporate the solvent under reduced pressure, and lyophilize to obtain a white powder.

-

Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Detection of Etheno-DNA Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹⁻¹⁰ normal nucleotides.[9][10][11][12]

Materials:

-

DNA sample (1-10 µg)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

TLC developing solvents

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides to nucleosides, leaving the more resistant adducted nucleotides as 3'-monophosphates.

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography on PEI-cellulose plates.

-

Detection and Quantification: Detect the separated adducts by autoradiography and quantify the amount of radioactivity in each spot to determine the adduct levels.

Site-Specific Mutagenesis Assay

This assay is used to determine the specific types of mutations induced by a single etheno adduct at a defined position in a DNA sequence.[13][14][15]

Materials:

-

Plasmid vector (e.g., pSP189)

-

Synthetic oligonucleotide containing a site-specific etheno adduct

-

Restriction enzymes

-

T4 DNA ligase

-

Competent host cells (e.g., human Ad293 cells)

-

DNA sequencing reagents

Procedure:

-

Construct Preparation: Ligate the synthetic oligonucleotide containing the etheno adduct into a plasmid vector.

-

Transfection: Transfect the adducted plasmid into host cells.

-

Replication and Repair: Allow the cells to replicate the plasmid, during which the DNA repair machinery may either correctly repair the adduct or misincorporate a base opposite it.

-

Plasmid Recovery: Isolate the progeny plasmids from the host cells.

-

Mutation Analysis: Sequence the region of the plasmid that initially contained the adduct to identify the mutations that have occurred. The frequency of each type of base substitution or deletion reflects the mutagenic specificity of the etheno adduct.

Biological Consequences and Signaling Pathways

The presence of etheno adducts in DNA can block DNA replication and transcription, and if not repaired, can lead to mutations that may initiate carcinogenesis.[16] Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of these lesions. The two primary pathways involved in the repair of etheno adducts are Base Excision Repair (BER) and Direct Reversal Repair.

Base Excision Repair (BER)

The BER pathway is a major route for the removal of small, non-helix-distorting base lesions, including some etheno adducts.[17] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

References

- 1. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]

- 2. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Etheno DNA-base adducts from endogenous reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the miscoding properties of 1,N6-ethenoadenine and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miscoding properties of 3,N4-etheno-2'-deoxycytidine in reactions catalyzed by mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 11. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 12. 32P-Postlabeling Analysis of DNA Adducts. | Semantic Scholar [semanticscholar.org]

- 13. assaygenie.com [assaygenie.com]

- 14. academic.oup.com [academic.oup.com]

- 15. neb.com [neb.com]

- 16. Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of 1,N6-Ethenoadenosine from Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can adduct to DNA, forming mutagenic lesions. Among these, 1,N6-ethenoadenosine (εA) is a significant exocyclic adduct implicated in carcinogenesis and other pathologies. This technical guide provides a comprehensive overview of the formation of εA from lipid peroxidation, detailing the chemical mechanisms, experimental protocols for its detection and quantification, and its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in toxicology, cancer biology, and drug development.

Introduction to this compound and Lipid Peroxidation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to widespread cellular damage.[1] Polyunsaturated fatty acids (PUFAs) in cellular membranes are particularly susceptible to ROS-mediated damage, undergoing a process known as lipid peroxidation. This process generates a variety of reactive electrophilic aldehydes, including malondialdehyde (MDA), 4-hydroxy-2-nonenal (HNE), and acrolein.[1][2]

These aldehydes can react with DNA bases, forming exocyclic adducts that are often miscoding and thus mutagenic.[3] 1,N6-ethenoadenine (εA), a fluorescent tricyclic derivative of adenine, is a prominent DNA lesion formed from the reaction of adenine with lipid peroxidation products.[4][5] Its presence in tissues is considered a biomarker of oxidative stress and has been associated with an increased risk of cancer.[6] This guide delves into the core aspects of εA formation, its detection, and its biological consequences.

Chemical Formation of this compound

The formation of εA from lipid peroxidation end-products is a multi-step process involving the reaction of reactive aldehydes with the adenine base in DNA. The primary precursors are α,β-unsaturated aldehydes generated during lipid peroxidation.

Reaction with Malondialdehyde (MDA)

Malondialdehyde, a well-known product of lipid peroxidation, can react with adenosine to form various adducts. While the direct formation of εA from MDA is less prominent than from other aldehydes, MDA contributes to the overall landscape of lipid-peroxidation-induced DNA damage. The reaction of MDA with adenosine can lead to the formation of pyrimido[1,2-α]purin-10(3H)-one (M1A) as an intermediate, which can be further modified.

Reaction with 4-hydroxy-2-nonenal (HNE)

A more direct pathway to εA formation involves the reaction of adenine with HNE. The proposed mechanism proceeds as follows:

-

Michael Addition: The exocyclic N6-amino group of adenine attacks the β-carbon of the α,β-unsaturated aldehyde moiety of HNE.

-

Cyclization: The hydroxyl group at the C4 position of HNE then attacks the N1 position of the adenine ring.

-

Dehydration: Subsequent dehydration leads to the formation of the stable, fluorescent 1,N6-ethenoadenine ring structure.

Quantitative Data on this compound Levels

The levels of εA in biological samples can vary depending on the tissue type, exposure to oxidative stressors, and the individual's DNA repair capacity. The following tables summarize some reported levels of εA.

Table 1: 1,N6-ethenodeoxyadenosine (εdA) Levels in Human and Rodent Tissues

| Tissue | Species | εdA Level (adducts per 108 parent bases) | Reference(s) |

| Liver | Human | 0.0 - 2.7 | [6] |

| Liver | Mouse | Variable low levels | [6] |

| Liver | Rat | Variable low levels | [6] |

| Placenta | Human | ~230 | [7] |

| White Blood Cells | Human (non-benzene-exposed) | 4 ± 8 | [8] |

| White Blood Cells | Human (benzene-exposed) | 82 ± 83 | [8] |

Table 2: Urinary Levels of 1,N6-ethenodeoxyadenosine (εdA)

| Population | εdA Level (fmol/µmol creatinine) | Reference(s) |

| Non-benzene-exposed workers | 2.10 ± 1.32 | [9] |

| Occupational benzene-exposed workers | 5.82 ± 2.11 | [9] |

Experimental Protocols for Detection and Quantification

Several sensitive methods are available for the detection and quantification of εA in biological samples. The choice of method often depends on the required sensitivity, sample availability, and laboratory equipment.

Immunoaffinity Purification followed by 32P-Postlabeling

This highly sensitive method combines the specificity of antibody-based enrichment with the sensitivity of radiometric detection.[6]

Protocol Overview:

-

DNA Isolation: Isolate high-quality genomic DNA from the tissue or cell sample of interest.

-

Enzymatic Hydrolysis: Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Immunoaffinity Enrichment:

-

Prepare an immunoaffinity column by coupling monoclonal antibodies specific for εdA to a solid support (e.g., Sepharose beads).

-

Load the DNA hydrolysate onto the column.

-

Wash the column extensively to remove unmodified nucleosides.

-

Elute the enriched εdA adducts.

-

-

32P-Postlabeling:

-

Label the 5'-hydroxyl group of the eluted adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

-

Chromatographic Separation:

-

Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).[3]

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography.

-

Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting.

-

Calculate the adduct levels relative to the total amount of DNA analyzed.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of εA and is becoming the method of choice for many laboratories.[9][10]

Protocol Overview:

-

DNA Isolation and Hydrolysis:

-

Isolate DNA from the biological sample.

-

Spike the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-εdA).

-

Enzymatically hydrolyze the DNA to deoxynucleosides.

-

-

Sample Cleanup (Optional but Recommended):

-

Use solid-phase extraction (SPE) to remove interfering substances from the DNA hydrolysate.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase HPLC or UPLC column (e.g., C18).

-

Use a gradient elution program with a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid to separate the adducts from normal nucleosides.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for both the native εdA and the isotope-labeled internal standard. The characteristic transition for εdA is the loss of the deoxyribose moiety (e.g., m/z 276 → 160).[9]

-

-

Quantification:

-

Generate a calibration curve using known amounts of εdA standard.

-

Calculate the concentration of εdA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Impact on Cellular Signaling Pathways

The formation of εA in DNA is not a benign event. As a mutagenic lesion, it can interfere with DNA replication and transcription, leading to mutations if not repaired. This DNA damage can trigger cellular stress responses, including the activation of key signaling pathways.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical sensor of DNA damage. Upon detection of DNA lesions, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest, DNA repair, and apoptosis.[11] The presence of εA can stall DNA replication forks, a type of DNA damage that is known to activate the p53 pathway.[12] Activated p53 can then induce cell cycle arrest to allow time for DNA repair or, if the damage is too extensive, trigger apoptosis to eliminate the damaged cell and prevent the propagation of mutations.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[13] Lipid peroxidation and the resulting reactive aldehydes are known to activate the NF-κB pathway.[14][15] This activation can occur through various mechanisms, including the direct modification of proteins in the NF-κB signaling cascade by aldehydes like HNE. The activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other mediators, linking lipid peroxidation-induced DNA damage to inflammatory processes that can further contribute to disease progression.

Conclusion

The formation of this compound from lipid peroxidation is a critical event in the pathology of diseases associated with oxidative stress, particularly cancer. Understanding the mechanisms of its formation, possessing robust methods for its detection, and elucidating its impact on cellular signaling are paramount for developing effective diagnostic and therapeutic strategies. This guide provides a foundational resource for researchers to further explore the role of this important DNA adduct in human health and disease.

References

- 1. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]

- 3. HPLC-32P-postlabelling analysis of 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 8. toolify.ai [toolify.ai]

- 9. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of 1, N6-ethenoadenosine, a damaged ribonucleotide in DNA, on translesion synthesis and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oaepublish.com [oaepublish.com]

- 14. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of Fluorescent Adenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of commonly used fluorescent adenosine analogs. These molecules are indispensable tools in biochemistry, molecular biology, and drug development, enabling the study of nucleic acid structure and dynamics, enzyme kinetics, and molecular interactions through fluorescence spectroscopy. This document summarizes key quantitative data, details experimental protocols for their characterization, and visualizes relevant workflows and pathways.

Overview of Core Fluorescent Adenosine Analogs

Fluorescent adenosine analogs are structurally similar to adenosine but contain a fluorophore that allows them to be monitored using fluorescence techniques. Their utility stems from the sensitivity of their fluorescence emission to the local microenvironment, which can report on conformational changes, binding events, and other dynamic processes. Key classes of these analogs include ethenoadenosines, 2-aminopurine, MANT-derivatives, and various tricyclic analogs.

-

Ethenoadenosine (εA): Formed by the reaction of adenosine with chloroacetaldehyde, εA is a tricyclic analog that exhibits significant fluorescence. It is a widely used probe for ATP-binding proteins and enzymes[1]. Its derivatives, like 1,N⁶-ethenoadenosine, are valuable tools for studying DNA and RNA structures[2][3].

-

2-Aminopurine (2AP): An isomer of adenine, 2-aminopurine is one of the most extensively used fluorescent nucleobase analogs[4]. It structurally mimics adenine with minimal perturbation to nucleic acid structures[4]. Its fluorescence is highly sensitive to its environment, particularly to stacking interactions with neighboring bases, making it an excellent probe for local DNA and RNA conformation and dynamics[4][5][6].

-

MANT (2'/3'-O-(N-Methylanthraniloyl)) Analogs: MANT-derivatives of adenosine nucleotides, such as MANT-ATP, are extrinsically fluorescent probes where the MANT fluorophore is attached to the ribose moiety[7][8]. The fluorescence of the MANT group is sensitive to environmental polarity and often increases significantly upon binding to the hydrophobic pockets of proteins, making it ideal for studying ATPases, kinases, and G-proteins[9][10][11].

-

Tricyclic and Other Analogs: This category includes a diverse range of structures designed to have favorable spectroscopic properties, such as high quantum yields and red-shifted emission spectra. Analogs like 2-(3-phenylpropyl)adenosine (A-3CPh) and 2-(4-phenylbutyl)adenosine (A-4CPh) show significant fluorescence enhancement upon incorporation into RNA[12][13]. Other advanced tricyclic analogs have been developed for enhanced brightness and suitability for single-molecule detection[14][15].

Quantitative Spectroscopic Data

The selection of a fluorescent analog is critically dependent on its spectroscopic properties. The following tables summarize key quantitative data for several common adenosine analogs to facilitate comparison.

Table 1: Summary of Spectroscopic Properties of Common Fluorescent Adenosine Analogs

| Analog | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Conditions / Notes |

| 1,N⁶-ethenoadenosine (εA) | ~300[11] | ~410-415[11][12][16] | Varies; ~0.56 (in H₂O) | ~24-28 ns | 6,000 at 300 nm[11] | Properties are sensitive to environment and pH. |

| 2-Aminopurine (2AP) | ~305[4] | ~370[4] | ~0.65-0.7 (in H₂O)[4][5] | ~12 (in H₂O)[4] | 8,000 at 305 nm[11] | Fluorescence is strongly quenched by stacking in DNA/RNA[5]. |

| MANT-ATP | 255, 355[7] | 448[7][17] | 0.22 (in H₂O, pH 8)[17] | - | 23,300 (at 255 nm), 5,800 (at 355 nm)[7][17] | Fluorescence is enhanced in nonpolar environments[17]. |

| TNP-ATP | 410, 470[10][11] | 552[11] | - | - | 18,500 at 470 nm[11] | Ribose-modified analog; fluorescence sensitive to solvent polarity[18]. |

| A-3CPh (monomer) | 262, 274, 292[12] | 387[12] | 0.011[12][13] | 6.22[12][13] | - | Quantum yield is enhanced 11- to 82-fold in RNA[12][13]. |

| A-4CPh (monomer) | 262[12] | 396[19] | 0.007[12][13] | 7.13[12][13] | - | Quantum yield is enhanced 11- to 82-fold in RNA[12][13]. |

Experimental Protocols & Workflows

Accurate characterization of fluorescent analogs requires standardized experimental procedures. This section details the methodologies for key spectroscopic measurements.

UV-Vis Absorption Spectroscopy

This is the foundational measurement to determine the concentration of the analog and identify the optimal excitation wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fluorescent analog in a spectroscopic-grade solvent (e.g., buffer, water, ethanol) using a quartz cuvette. A typical concentration is in the low micromolar range (1-10 µM). Prepare a blank sample containing only the solvent.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Measurement: Scan a wavelength range that covers the expected absorption peaks (e.g., 220-500 nm).

-

Data Analysis: Record the wavelength of maximum absorbance (λ_max). Use the Beer-Lambert law (A = εcl) to determine the concentration if the molar extinction coefficient (ε) is known.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy (Excitation and Emission Spectra)

This measurement determines the fluorescence properties of the analog.

Methodology:

-

Sample Preparation: Use a dilute sample with an absorbance at the excitation wavelength between 0.02 and 0.1 to avoid inner filter effects[20]. Use a 1 cm path length quartz fluorescence cuvette.

-

Instrument Setup: Use a spectrofluorometer equipped with excitation and emission monochromators and a sensitive detector (e.g., a photomultiplier tube).

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the analog's absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting approximately 20-30 nm above the excitation wavelength to a longer wavelength (e.g., if λ_exc is 310 nm, scan from 330 nm to 600 nm)[21].

-

The resulting spectrum will show the fluorescence emission profile, and the peak is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the analog's emission maximum (λ_em).

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

-

Caption: Workflow for Measuring Fluorescence Spectra.

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

The quantum yield measures the efficiency of the fluorescence process. The comparative method is most common and involves comparing the sample's fluorescence to a standard with a known quantum yield[20].

Methodology:

-

Select a Standard: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).

-

Prepare Solutions: Prepare a series of dilutions for both the unknown sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve) using a spectrofluorometer. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and standard measurements.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots (Grad_X for the sample, Grad_ST for the standard).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term (η_X² / η_ST²) becomes 1.

-

Caption: Workflow for Comparative Quantum Yield Measurement.

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a fluorophore spends in the excited state. TCSPC is the most widely used technique for its measurement due to its high precision and sensitivity[22][23].

Methodology:

-

Principle: The sample is excited by a high-repetition-rate, short-pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of the first detected fluorescence photon. This process is repeated thousands or millions of times[24].

-

Data Acquisition: The individual photon arrival times are collected into a histogram, which builds up the fluorescence decay curve. To avoid "pile-up" artifacts, the photon detection rate is kept low (typically <5% of the laser repetition rate)[22].

-

Data Analysis:

-

The resulting decay histogram is fitted to an exponential decay model.

-

For a single fluorescent species, a mono-exponential decay function is used: I(t) = I₀ * exp(-t/τ) , where τ is the fluorescence lifetime[25].

-

Often, the decay is multi-exponential, requiring more complex models to fit the data, which can indicate multiple conformations or environments of the fluorophore. The quality of the fit is assessed using statistical parameters like chi-squared (χ²)[22].

-

Applications in Signaling Pathways

Fluorescent adenosine analogs are powerful tools for studying enzyme mechanisms, particularly for ATP-dependent proteins like kinases and ATPases. The change in fluorescence upon binding can be used to measure binding affinity and monitor reaction kinetics in real-time.

Example: Monitoring Enzyme-ATP Interaction using MANT-ATP

MANT-ATP's fluorescence is environmentally sensitive, typically increasing upon binding to a protein's active site[9][10]. This property can be exploited to study the interaction between an enzyme (e.g., a kinase) and ATP.

-

Initial State: The enzyme and MANT-ATP are separate in solution. MANT-ATP exhibits a basal level of fluorescence.

-

Binding: When the enzyme binds MANT-ATP, the MANT fluorophore moves into the more hydrophobic environment of the ATP-binding pocket. This change in polarity leads to a significant increase in fluorescence intensity and often a blue shift in the emission maximum[17].

-

Substrate Interaction & Product Release: If a substrate is present, the enzyme can catalyze the phosphoryl transfer reaction. The subsequent release of MANT-ADP and phosphate may lead to a decrease in fluorescence as the MANT-nucleotide is released back into the aqueous solvent. This entire process can be monitored in real-time using a spectrofluorometer.

References

- 1. mdpi.com [mdpi.com]

- 2. Spectrometric and biological data of 1, N6-ethenoadenosine 3', 5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 7. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 8. MANT-ATP BIOLOG Life Science Institute [biolog.de]

- 9. SLOW MYOSIN ATP TURNOVER IN THE SUPER-RELAXED STATE IN TARANTULA MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 12. Characterization of Two Adenosine Analogs as Fluorescence Probes in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of two adenosine analogs as fluorescence probes in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single-molecule fluorescence detection of a tricyclic nucleoside analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-molecule fluorescence detection of a tricyclic nucleoside analogue - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. iris.cnr.it [iris.cnr.it]

- 17. Spectroscopic properties of MANT-ATP in aqueous solution (pH 8)—Table 17.2 | Thermo Fisher Scientific - IN [thermofisher.com]

- 18. Biological activities and spectroscopic properties of chromophoric and fluorescent analogs of adenine nucleoside and nucleotides, 2',3'-O-(2,4,6-trinitrocyclohexadienylidene) adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chem.uci.edu [chem.uci.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. leica-microsystems.com [leica-microsystems.com]

- 23. users.ox.ac.uk [users.ox.ac.uk]

- 24. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. edinst.com [edinst.com]

The Dual Role of 1,N6-Ethenoadenine: A Driver of Mutagenesis and a Target in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,N6-ethenoadenine (εA) is a cyclic DNA adduct implicated in mutagenesis and carcinogenesis. Formed endogenously from lipid peroxidation products and exogenously from exposure to carcinogens like vinyl chloride, εA disrupts the Watson-Crick base pairing, leading to genomic instability. This technical guide provides a comprehensive overview of the formation, mutagenic properties, and cellular repair mechanisms of εA, with a special focus on its role in cancer. We present quantitative data on εA levels in human tissues, its miscoding potential, and the kinetics of the DNA repair enzymes that counteract its deleterious effects. Detailed experimental protocols for the detection and study of εA are provided, along with visualizations of the key molecular pathways involved. Understanding the intricate interplay between εA formation, repair, and mutagenesis is crucial for the development of novel diagnostic and therapeutic strategies in oncology.

Formation of 1,N6-Ethenoadenine

1,N6-ethenoadenine is a tricyclic derivative of adenine formed by the reaction of the N1 and N6 positions of adenine with bifunctional electrophiles.[1]

Endogenous Formation: The primary endogenous source of εA is lipid peroxidation (LPO), a process initiated by oxidative stress.[2][3] Reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), are byproducts of LPO and can react with deoxyadenosine in DNA to form εA.[2][4] This process is particularly relevant in the context of chronic inflammation, a known risk factor for cancer.[5]

Exogenous Formation: Exposure to environmental and industrial carcinogens is a significant source of εA. Vinyl chloride, a chemical used in the production of polyvinyl chloride (PVC), is metabolized in the liver to chloroacetaldehyde and chloroethylene oxide, both of which readily react with adenine in DNA to form εA.[6][7] Urethane is another chemical that can lead to the formation of εA.[3]

Caption: Formation of 1,N6-ethenoadenine (εA).

Mutagenesis of 1,N6-Ethenoadenine

The presence of the etheno ring in εA disrupts the normal Watson-Crick base pairing with thymine, forcing the DNA polymerase to misinterpret the template during replication. This leads to a high frequency of mutations.[7][8]

In human cells, εA is highly mutagenic, inducing A→T, A→G, and A→C base substitutions.[8][9] The A→T transversion is a particularly common mutation observed in tumors associated with vinyl chloride exposure, suggesting a direct link between εA formation and carcinogenesis.[8][9] In contrast, εA is only weakly mutagenic in E. coli.[7][9]

Cellular Repair of 1,N6-Ethenoadenine

Cells have evolved two primary mechanisms to repair εA lesions and maintain genomic integrity: Base Excision Repair (BER) and Direct Reversal Repair (DRR).[6][10]

Base Excision Repair (BER)

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. In humans, N-methylpurine DNA glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (APNG), is the primary enzyme responsible for excising εA.[11] The resulting apurinic/apyrimidinic (AP) site is then processed by AP endonuclease (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Caption: Base Excision Repair (BER) of εA.

Direct Reversal Repair (DRR)

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases can directly repair εA by oxidative dealkylation.[12][13] In humans, ALKBH2 and ALKBH3 are the primary homologs involved in this process.[12][14] These enzymes oxidize the etheno bridge, leading to its removal and the restoration of adenine.[13] ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA.[15]

Caption: Direct Reversal Repair (DRR) of εA.

Translesion Synthesis (TLS)

When the replicative DNA polymerase encounters an εA lesion, it can stall, leading to replication fork collapse and cell death. To overcome this, cells employ specialized translesion synthesis (TLS) polymerases that can replicate past the damaged base, albeit often in an error-prone manner. Several TLS polymerases, including polymerase η (Pol η), polymerase ι (Pol ι), polymerase ζ (Pol ζ), and Rev1, have been implicated in the bypass of εA.[16][17] The choice of TLS polymerase can influence the resulting mutational signature.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,N6-Ethenoadenine: From Molecular to Biological Consequences†. | Semantic Scholar [semanticscholar.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Transient kinetic analysis of oxidative dealkylation by the direct reversal DNA repair enzyme AlkB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism for the flipping and excision of 1,N(6)-ethenoadenine by AlkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Studies on the miscoding properties of 1,N6-ethenoadenine and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery adductomics provides a comprehensive portrait of tissue-, age- and sex-specific DNA modifications in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Insights into the Direct Oxidative Repair of Etheno Lesions: MD and QM/MM Study on the Substrate Scope of ALKBH2 and AlkB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Decreased repair activities of 1,N(6)-ethenoadenine and 3,N(4)-ethenocytosine in lung adenocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1,N⁶-Ethenoadenosine Fluorescent Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,N⁶-ethenoadenosine (εA) and its fluorescent analogs. These molecules are invaluable tools in biochemical and cellular research, serving as fluorescent probes to investigate enzyme kinetics, protein-ligand interactions, and purinergic signaling pathways.[1][2] The addition of an etheno bridge to the adenine nucleobase imparts intrinsic fluorescence, a characteristic absent in the parent compounds.[1]

Core Synthesis Methodology: Chloroacetaldehyde-Mediated Cyclization

The most common and well-established method for the synthesis of 1,N⁶-ethenoadenosine and its phosphorylated analogs is the reaction of the corresponding adenosine precursor with chloroacetaldehyde (CAA).[1][3][4] This bifunctional reagent reacts with the adenosine moiety to form a stable, fluorescent tricyclic ring system.[1][5]

The reaction proceeds via an initial attack of the N1 of the adenine ring on the aldehyde carbon of chloroacetaldehyde, followed by an intramolecular cyclization involving the N⁶-amino group, ultimately leading to the formation of the etheno bridge. The reaction is typically performed in an aqueous solution at a slightly acidic to neutral pH (4.0-6.0) and can be carried out at temperatures ranging from room temperature to 50°C.[1]

General Experimental Workflow for ε-Analog Synthesis

Caption: General workflow for the synthesis and purification of 1,N⁶-ethenoadenosine analogs.

Detailed Experimental Protocols

Synthesis of 1,N⁶-ethenoadenosine-5'-diphosphate (ε-ADP)

This protocol is adapted from established procedures for the synthesis of etheno-adenine derivatives.[1][4]

Materials:

-

Adenosine 5'-diphosphate (ADP) sodium salt

-

Chloroacetaldehyde (50% aqueous solution)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

DEAE-Sephadex or similar anion-exchange resin

-

Ammonium bicarbonate buffer

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve ADP in an aqueous solution (e.g., water or a suitable buffer) to a desired concentration. Adjust the pH of the solution to a range of 4.0-6.0 using dilute NaOH or HCl.[1]

-

Etheno-derivatization: Add an excess of chloroacetaldehyde to the ADP solution. A molar excess of 5-fold or higher is common.[4]

-

Incubation: Incubate the reaction mixture at a temperature between 37°C and 50°C for several hours to days.[1][4] The reaction should be carried out in the dark to prevent potential photodegradation.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

-

Purification:

-

Once the reaction is deemed complete, cool the mixture to room temperature.

-

Load the reaction mixture onto an anion-exchange chromatography column (e.g., DEAE-Sephadex) pre-equilibrated with a low concentration of ammonium bicarbonate buffer.

-

Wash the column with the equilibration buffer to remove unreacted chloroacetaldehyde and salts.

-

Elute the product using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).[1]

-

Collect fractions and monitor the absorbance at approximately 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the fractions containing ε-ADP.[1][4]

-

-

Desalting and Lyophilization: Pool the pure fractions containing ε-ADP. Remove the volatile ammonium bicarbonate buffer by repeated lyophilization (freeze-drying) to obtain the final product as a white powder.[1][4]

-

Storage: Store the lyophilized ε-ADP at -20°C or below.

Chemo-Enzymatic Synthesis Approaches

An alternative to purely chemical synthesis is the use of chemo-enzymatic methods. For instance, purine-nucleoside phosphorylase (PNP) can be employed as a catalyst.[3] Bacterial (E. coli) PNP can phosphorolyze 1,N⁶-ethenoadenosine (εAdo) to 1,N⁶-ethenoadenine (εAde).[3] This reaction is reversible and can be utilized in synthetic pathways. Different forms of PNP exhibit varying specificity towards nucleobase analogs, which can be exploited for targeted synthesis.[6]

Quantitative Data Summary

The fluorescent and physicochemical properties of etheno-adenosine analogs are crucial for their application as probes. The tables below summarize key quantitative data for ε-adenosine and its derivatives.

Table 1: Physicochemical and Spectroscopic Properties of ε-Adenosine Analogs

| Property | ε-ADP (trisodium salt) | ε-AMP | ε-Ado & ε-dAdo | Methyl-etheno derivatives |

| Molar Mass ( g/mol ) | 517.17[1] | 371.25 (free acid)[7] | - | - |

| CAS Number | 103213-52-1[1] | 103213-41-8[7] | - | - |

| Excitation Max (λex, nm) | ~300-310[1] | 300[7] | 313-314[8] | 316-322[8] |

| Emission Max (λem, nm) | ~410-415[1] | 415[7] | 422[8] | 427-433[8] |

| Molar Extinction Coeff. (ε, L mmol⁻¹ cm⁻¹) | - | 6.0 (at 275 nm)[7] | - | - |

Table 2: Fluorescence Quantum Yields and Lifetimes

| Compound | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| Ethenoadenosine (εAdo) | 0.540 - 0.553[8] | 23.17 - 23.77[8] |

| Ethenodeoxyadenosine (ε-dAdo) | 0.540 - 0.553[8] | 23.17 - 23.77[8] |

| Methyl-etheno derivatives | 0.319 - 0.474[8] | 16.84 - 21.27[8] |

Applications in Signaling Pathway Analysis

ε-Adenosine analogs are instrumental in studying cellular signaling, particularly purinergic signaling mediated by P2 receptors. For example, ε-ATP and ε-ADP can be used to monitor the activity of ecto-nucleotidases, enzymes that play a crucial role in regulating extracellular nucleotide concentrations.

Ecto-Nucleotidase Signaling Pathway

The following diagram illustrates the metabolic cascade of extracellular ATP and the role of ε-analogs in its study.

Caption: Extracellular ATP metabolism and purinergic signaling studied with ε-analogs.

This guide provides the foundational knowledge for the synthesis and application of 1,N⁶-ethenoadenosine fluorescent analogs. By following these protocols and understanding the properties of these powerful molecular tools, researchers can continue to unravel the complexities of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. A fluorescent modification of adenosine triphosphate with activity in enzyme systems: 1,N 6 -ethenoadenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]

- 6. 1,N6-ethenoadenine and other Fluorescent Nucleobase Analogs as Su...: Ingenta Connect [ingentaconnect.com]

- 7. Etheno-AMP (ε-AMP), Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 8. tandfonline.com [tandfonline.com]

The Endogenous Threat: A Technical Guide to 1,N6-Ethenoadenine DNA Adducts

An In-depth Examination of the Formation, Biological Consequences, and Analysis of a Key Biomarker of Oxidative Stress and Disease

Abstract

1,N6-ethenoadenine (εA) is a promutagenic exocyclic DNA adduct formed endogenously through lipid peroxidation, a consequence of oxidative stress. It is also generated by exposure to environmental carcinogens such as vinyl chloride. This technical guide provides a comprehensive overview of the natural occurrence of εA, its formation from lipid peroxidation products, its biological significance as a driver of mutagenesis and carcinogenesis, and the cellular mechanisms of its repair. Detailed experimental protocols for the quantification of εA in biological samples are provided, including 32P-postlabeling, liquid chromatography-mass spectrometry (LC-MS/MS), and immunoaffinity-based methods. Quantitative data on εA levels in various human and rodent tissues under normal and pathological conditions are summarized, highlighting its role as a biomarker for oxidative stress-related diseases, including cancer and chronic inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals investigating DNA damage, carcinogenesis, and the impact of oxidative stress on human health.

Introduction

Genomic integrity is under constant assault from both endogenous and exogenous sources of DNA damage. Among the myriad of DNA lesions, exocyclic adducts represent a significant threat due to their miscoding potential. 1,N6-ethenoadenine (εA) is a well-characterized exocyclic adduct that results from the reaction of adenine residues in DNA with bifunctional electrophiles. While εA can be formed upon exposure to environmental carcinogens like vinyl chloride, its continuous endogenous formation from lipid peroxidation products makes it a significant contributor to the background level of DNA damage in all individuals.[1][2] This adduct distorts the DNA helix and disrupts normal base pairing, leading to mutagenic events, primarily A→G transitions, if not repaired before DNA replication.[3] The accumulation of εA has been implicated in aging and the pathogenesis of various diseases, including cancer and chronic inflammatory disorders.[4][5] This guide provides a detailed exploration of the natural occurrence of εA, its biochemical pathways of formation and repair, and the analytical methodologies used for its detection and quantification.

Endogenous Formation of 1,N6-Ethenoadenine

The primary endogenous source of εA is lipid peroxidation (LPO), a chain reaction involving the oxidative degradation of polyunsaturated fatty acids.[6] This process generates a variety of reactive aldehydes, including trans-4-hydroxy-2-nonenal (HNE), which is a key precursor to the formation of etheno adducts.[6][7] HNE can be further metabolized to its epoxide derivative, 2,3-epoxy-4-hydroxynonanal, which is a potent bifunctional electrophile that reacts with deoxyadenosine in DNA to form εA.[6]

The formation of εA from LPO products is a complex process that underscores the link between oxidative stress and genomic instability. Conditions that promote oxidative stress, such as chronic inflammation, increase the rate of LPO and consequently elevate the levels of εA in tissues.[4][7]

Biological Significance and Mutagenicity

The formation of εA in DNA is of significant biological concern due to its high mutagenic potential. The etheno ring of the adduct protrudes into the major groove of the DNA double helix, disrupting the normal Watson-Crick base pairing. During DNA replication, DNA polymerases frequently misincorporate guanine opposite εA, leading to A→G transitions.[3] This specific mutational signature has been observed in genes associated with cancer, suggesting a direct role for εA in carcinogenesis.

Elevated levels of εA have been detected in tissues from patients with chronic inflammatory diseases such as Crohn's disease, ulcerative colitis, and chronic pancreatitis, which are known to be associated with an increased risk of cancer.[7] Furthermore, higher levels of εA have been found in cancerous tissues, including hepatocellular carcinoma and lung adenocarcinoma, compared to adjacent normal tissue.[4][8] This correlation strongly suggests that εA is a critical mediator of inflammation-driven cancer.

Cellular Repair of 1,N6-Ethenoadenine

To counteract the deleterious effects of εA, cells have evolved sophisticated DNA repair mechanisms. The two primary pathways for the removal of εA are Base Excision Repair (BER) and Direct Reversal Repair (DRR).

Base Excision Repair (BER)

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. In humans, the primary glycosylase responsible for the removal of εA is the Alkyladenine DNA Glycosylase (AAG).[1][9][10][11] AAG cleaves the N-glycosidic bond between the εA base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III (Lig3) to restore the correct DNA sequence.

Direct Reversal Repair (DRR)

In addition to BER, εA can be repaired by a direct reversal mechanism mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. In humans, ALKBH2 and ALKBH3 are the primary enzymes involved in this process.[2][7][12][13] These enzymes catalyze the oxidative dealkylation of the etheno bridge, converting εA directly back to adenine without excising the base. ALKBH2 preferentially repairs εA in double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA.[2][12][13]

Quantitative Analysis of 1,N6-Ethenoadenine

Accurate quantification of εA in biological samples is crucial for assessing its role as a biomarker of oxidative stress and disease risk. Several sensitive and specific methods have been developed for this purpose.

Data Presentation

The following tables summarize representative quantitative data for εA levels in human and rodent tissues.

Table 1: Levels of 1,N6-ethenoadenine (εA) in Human Tissues

| Tissue | Condition | εA Level (adducts per 10⁸ parent bases) | Reference(s) |

| Placenta | Normal | 23 - 25 | [14][15] |

| Liver | Normal | 0.45 | [11] |

| Liver | Alcoholic Fatty Liver | 1.5 | [11] |

| Liver | Alcoholic Fibrosis | 5.0 | [11] |

| Liver | Wilson's Disease | 5.1 | [11] |

| Colon | Normal | 2.2 - 3.3 | [16] |

| Colon | Familial Adenomatous Polyposis (FAP) Polyps | 6.5 | [16] |

| Colon | Crohn's Disease (unaffected) | 0.8 | [7] |

| Pancreas | Normal | ~0.1 | [7] |

| Pancreas | Chronic Pancreatitis | ~0.3 | [7] |

| Lung | Non-smoker (adenocarcinoma) | ~0.2-2.0 | [8][17] |

| Lung | Smoker (adenocarcinoma) | ~0.2-2.0 | [8][17] |

Table 2: Levels of 1,N6-ethenoadenine (εA) in Rodent Tissues

| Animal Model | Tissue | Condition | εA Level (adducts per 10⁸ parent bases) | Reference(s) |

| Rat | Liver | Control | ~0.5 | [12] |

| Rat | Liver | Vinyl Chloride Exposure | ~0.75 | [12] |

| Rat | Liver | Iron Overload | ~0.75 | [12] |

| OXYS Rat (ROS overproducing) | Liver | 15 months old | ~1.2 | [18] |

| Wistar Rat | Liver | 15 months old | ~0.6 | [18] |

| OXYS Rat (ROS overproducing) | Brain | 15 months old | ~0.9 | [18] |

| Wistar Rat | Brain | 15 months old | ~0.4 | [18] |

Experimental Protocols

Detailed protocols for the most common methods for εA quantification are provided below.

This is a general prerequisite for most εA analysis methods.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased etheno-DNA adducts in affected tissues of patients suffering from Crohn's disease, ulcerative colitis, and chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased repair activities of 1,N(6)-ethenoadenine and 3,N(4)-ethenocytosine in lung adenocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Immunohistochemical detection of 1,N(6)-ethenodeoxyadenosine, a promutagenic DNA adduct, in liver of rats exposed to vinyl chloride or an iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Increased levels of promutagenic etheno-DNA adducts in colonic polyps of FAP patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Description: Age-dependent increase of etheno-DNA-adducts in liver and brain of ROS overproducing OXYS rats :: heiBIB - Heidelberger Universitätsbibliographie [heibib.ub.uni-heidelberg.de]

Etheno-Bridged Adenosine: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etheno-bridged adenosine derivatives, particularly 1,N⁶-ethenoadenosine (εA) and its phosphorylated forms (εAMP, εADP, εATP), are indispensable tools in biomedical research. Their intrinsic fluorescence, coupled with their ability to act as analogues for natural purines in biological systems, makes them powerful probes for elucidating enzymatic mechanisms, studying protein-ligand interactions, and quantifying DNA damage. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and key applications of etheno-bridged adenosine, complete with detailed experimental protocols and visual workflows to facilitate its use in a research setting.

Chemical Structure and Physicochemical Properties

1,N⁶-ethenoadenosine is a derivative of adenosine where an etheno bridge connects the N1 and N⁶ positions of the adenine nucleobase, forming a tricyclic ring system. This structural modification is the source of its characteristic fluorescence, a property not present in the parent adenosine molecule.

Quantitative Physicochemical and Spectroscopic Data

The fluorescent properties of etheno-adenosine derivatives are central to their utility as molecular probes. The key quantitative data for ε-adenosine and its derivatives are summarized in the tables below.

| Property | Value | Notes |

| Molar Mass (ε-Adenosine) | 291.26 g/mol | For the free nucleoside (C₁₂H₁₃N₅O₄). |

| Molar Mass (ε-ADP, trisodium salt) | 517.17 g/mol | For the trisodium salt (C₁₂H₁₂N₅Na₃O₁₀P₂).[1] |

| CAS Number (ε-ADP, trisodium salt) | 103213-52-1 | For the trisodium salt.[1] |

Table 1: General Physicochemical Properties

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~300-310 nm | Varies with solvent and binding state.[1] |

| Emission Maximum (λem) | ~410-415 nm | Varies with solvent and binding state.[1] |

| Molar Extinction Coefficient (ε) | ~5,600 M⁻¹cm⁻¹ at 275 nm | Estimated for etheno-adenosine derivatives.[1] |

| Fluorescence Quantum Yield (ΦF) | 0.5 - 1.0 | In aqueous solution; can be influenced by protein binding.[1] |

| Fluorescence Lifetime (τ) | 2.1 ns (for εNAD+) | In neutral aqueous solution.[2] |

Table 2: Spectroscopic Properties of Etheno-Adenosine Derivatives

Synthesis of Etheno-Bridged Adenosine Derivatives

The most common method for synthesizing etheno-adenosine derivatives is the reaction of the parent adenosine compound with chloroacetaldehyde.

Detailed Experimental Protocol: Synthesis of ε-ADP from ADP

This protocol outlines the synthesis of 1,N⁶-ethenoadenosine-5'-diphosphate (ε-ADP) from adenosine-5'-diphosphate (ADP).

Materials:

-

Adenosine-5'-diphosphate (ADP), sodium salt

-

Chloroacetaldehyde (typically as a 45-50% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anion-exchange chromatography resin (e.g., DEAE-Sephadex)

-

Ammonium bicarbonate or triethylammonium bicarbonate buffer

-

Thin-layer chromatography (TLC) plates (e.g., silica gel with fluorescent indicator)

-

UV lamp for visualization

Procedure:

-

Reaction Setup: Dissolve ADP in an aqueous solution to a final concentration of 10 mM. Adjust the pH of the solution to a range of 4.0-6.0 with dilute NaOH or HCl.[1]

-

Etheno-derivatization: Add a 5-fold molar excess of chloroacetaldehyde to the ADP solution. The reaction is typically carried out at 37-50°C for 48 hours in the dark.[1] The progress of the reaction can be monitored by TLC or HPLC.

-

Reaction Quenching: Once the reaction is complete, any unreacted chloroacetaldehyde can be quenched by reaction with a primary amine.[1]

-

Purification: The resulting ε-ADP is purified from the reaction mixture using anion-exchange chromatography.[1]

-

Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer.

-

Elute the products using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).[1]

-

Collect fractions and monitor the absorbance at approximately 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the ε-ADP-containing fractions.[1]

-

-

Desalting and Lyophilization: Pool the pure fractions and remove the volatile buffer by repeated lyophilization. Store the final product as a solid at -20°C or below.[1]

Caption: Workflow for the synthesis and purification of ε-ADP.

Applications in Biomedical Research

Probing Ecto-Nucleotidase Activity

Etheno-ATP (ε-ATP) is a valuable substrate for studying the activity of ecto-nucleotidases, a family of cell-surface enzymes that hydrolyze extracellular nucleotides. The metabolism of ε-ATP to ε-ADP, ε-AMP, and finally ε-adenosine can be monitored by HPLC with fluorescence detection, providing a highly sensitive method to assess enzyme kinetics.[3][4][5][6]

Signaling Pathway of Extracellular ATP Metabolism:

Caption: Metabolism of ε-ATP by ecto-nucleotidases CD39 and CD73.

Detailed Experimental Protocol: HPLC-Fluorescence Assay for Ecto-Nucleotidase Activity

This protocol is adapted for measuring the metabolism of ε-ATP by ecto-nucleotidases on the surface of cells or extracellular vesicles.

Materials:

-

Cells or small extracellular vesicles (sEVs)

-

Phosphate-buffered saline (PBS)

-

N⁶-etheno-ATP (ε-ATP)

-

Ecto-nucleotidase inhibitors (optional, e.g., ARL67156 for CD39)

-

Chloroacetaldehyde

-

Acetate buffer (1 M, pH 4.5)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Prepare cells or sEVs in PBS at a desired concentration (e.g., 100 µg/mL protein).[3]

-

Enzymatic Reaction: Incubate the prepared samples with ε-ATP at 37°C.[3] If using inhibitors, pre-incubate the samples with the inhibitor before adding the substrate.

-

Reaction Termination: After the desired incubation time, heat-inactivate the samples at 95°C for 90 seconds to stop the enzymatic reaction.[3]

-

Sample Processing: Centrifuge the samples to pellet any debris. Dilute the supernatant for HPLC analysis.[3]

-

Derivatization (for non-fluorescent standards): To create a standard curve for ATP, ADP, and AMP, derivatize these non-fluorescent compounds by mixing with a solution of chloroacetaldehyde in acetate buffer and heating at 60°C for 60 minutes.[7]

-

HPLC Analysis:

-

Inject the processed samples and standards onto the C18 column.

-

Use an appropriate mobile phase gradient (e.g., an ion-pairing reagent like tetrabutylammonium phosphate in a buffer) to separate ε-ATP, ε-ADP, ε-AMP, and ε-adenosine.

-

Set the fluorescence detector to an excitation wavelength of ~280-305 nm and an emission wavelength of ~410-420 nm.

-

Quantify the concentration of each metabolite by comparing the peak areas to the standard curves.

-

Quantification of DNA Adducts

1,N⁶-ethenoadenine can form as a DNA adduct from exposure to carcinogens like vinyl chloride or from endogenous lipid peroxidation.[8] Its presence is a biomarker for DNA damage. Ultrasensitive quantification of ε-adenine adducts in DNA can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

Experimental Workflow for DNA Adduct Analysis:

Caption: General workflow for the quantification of DNA adducts.

Detailed Experimental Protocol: LC-MS/MS for ε-Deoxyadenosine Quantification

This protocol provides a general framework for the quantification of 1,N⁶-etheno-2'-deoxyadenosine (ε-dAdo) in DNA samples.

Materials:

-

DNA sample (from tissue or cells)

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-ε-dAdo)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

DNA Hydrolysis: Hydrolyze the DNA sample to individual deoxynucleosides using a cocktail of enzymes.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the hydrolyzed DNA sample for accurate quantification.

-

Sample Cleanup: Purify the sample using SPE to remove interfering substances.

-

LC-MS/MS Analysis:

-

Inject the purified sample onto a suitable LC column (e.g., C18).

-

Use a gradient elution to separate ε-dAdo from other nucleosides.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the native ε-dAdo and the isotopically labeled internal standard.

-

-

Quantification: Determine the amount of ε-dAdo in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The detection limits for this method can be in the range of femtomoles.[11]

Conclusion

Etheno-bridged adenosine and its derivatives are versatile and powerful tools for researchers in biochemistry, molecular biology, and drug development. Their intrinsic fluorescence provides a sensitive means for detection in a variety of experimental contexts. The detailed protocols and workflows provided in this guide are intended to facilitate the effective application of these compounds in elucidating complex biological processes, from enzymatic activity to DNA damage and repair. The continued use of etheno-adenosine probes will undoubtedly contribute to new discoveries and a deeper understanding of cellular function and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1,N6-Ethenoadenosine: A Key Indicator of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. The resulting damage to cellular macromolecules, including DNA, can lead to mutations and genomic instability. 1,N6-ethenoadenosine (εA) is a promutagenic exocyclic DNA adduct formed from the reaction of endogenous lipid peroxidation products with adenine residues in DNA. Its presence in biological systems is a significant indicator of oxidative stress and has been increasingly recognized as a valuable biomarker in clinical and research settings. This technical guide provides a comprehensive overview of εA, including its formation, its role as a biomarker, detailed experimental protocols for its detection and quantification, and the cellular mechanisms involved in its repair.

Introduction: Oxidative Stress and DNA Adduct Formation

Reactive oxygen species are natural byproducts of cellular metabolism. However, under conditions of oxidative stress, their levels can increase dramatically, leading to widespread cellular damage. Lipids, particularly polyunsaturated fatty acids in cellular membranes, are highly susceptible to oxidation by ROS, a process known as lipid peroxidation. This process generates a variety of reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which can readily react with DNA bases to form exocyclic adducts.[1]

One of the most significant of these adducts is this compound (εA), formed by the reaction of lipid peroxidation products with the N1 and N6 positions of adenine.[2][3] The formation of εA disrupts the normal Watson-Crick base pairing, leading to miscoding during DNA replication and transcription, and is associated with A→G transitions.[4] Consequently, the accumulation of εA in DNA is implicated in the etiology of various diseases driven by genomic instability.[4]

This compound as a Biomarker of Oxidative Stress

The presence and concentration of εA in biological samples, such as tissues and urine, serve as a reliable measure of endogenous DNA damage resulting from oxidative stress.[5][6] Elevated levels of εA have been detected in various pathological conditions, providing valuable insights into disease mechanisms and potential therapeutic targets.

Association with Cancer

Numerous studies have linked elevated levels of εA to an increased risk and progression of various cancers. The mutagenic nature of εA contributes to the accumulation of genetic alterations that can drive tumorigenesis.[4][7] Research has shown significantly higher concentrations of εA in tumor tissues compared to adjacent normal tissues in lung and colorectal cancer, highlighting its potential as a biomarker for these malignancies.[8][9]

Link to Neurodegenerative Diseases

Oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. While direct quantitative data for εA in neurodegenerative diseases is an active area of research, the established link between these conditions and oxidative stress suggests that εA is a promising biomarker for monitoring disease progression and the efficacy of antioxidant therapies.

Quantitative Data on this compound Levels

The following tables summarize quantitative data on εA levels from various studies, providing a comparative overview of its concentrations in different biological matrices and disease states.

| Biological Matrix | Condition | εA Level | Reference |

| Human Urine | Healthy Non-smokers (n=28) | 38.6 ± 2.4 pmol/24 h | [5] |

| Human Urine | Healthy Smokers (n=5) | 30.5 ± 8.5 pmol/24 h | [5] |

| Human Urine | Healthy Individuals (n=18) | Mean values correlated with GC-MS methods | [6] |

| Human Urine | General Population | Detection limit of 0.5 fmol in 1.0 mL | [12] |

Table 1: this compound Levels in Human Urine